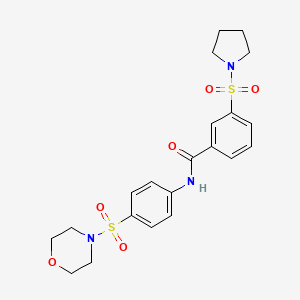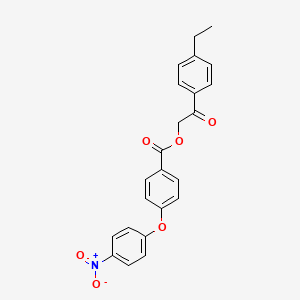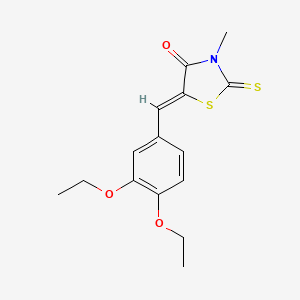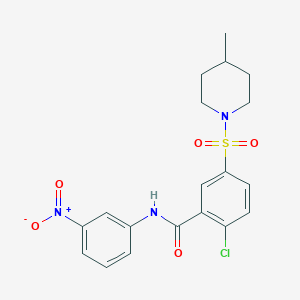
N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
概要
説明
N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that features both morpholine and pyrrolidine moieties. These functional groups are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure suggests potential utility in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available reactants. The process often includes:
Formation of the Morpholine Derivative: This step involves the reaction of morpholine with a sulfonyl chloride derivative under basic conditions to form the morpholin-4-ylsulfonylphenyl intermediate.
Formation of the Pyrrolidine Derivative: Similarly, pyrrolidine reacts with a sulfonyl chloride derivative to form the pyrrolidin-1-ylsulfonylbenzamide intermediate.
Coupling Reaction: The final step involves coupling the two intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like cholinesterases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to its dual morpholine and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
特性
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c25-21(17-4-3-5-20(16-17)32(28,29)23-10-1-2-11-23)22-18-6-8-19(9-7-18)31(26,27)24-12-14-30-15-13-24/h3-9,16H,1-2,10-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTCCZJJEBBTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-benzyl-1-piperidinyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B3668114.png)
![4-Methoxy-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3668118.png)

![3-(3,3-Dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one](/img/structure/B3668130.png)
![3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3668148.png)
![4-[({4-[(2-chlorobenzoyl)amino]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B3668153.png)

![5-[(2-chloro-2-propen-1-yl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B3668173.png)

![3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3668183.png)

![5-[(2,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3668192.png)
![8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3668200.png)
![3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3668201.png)
